Bienvenue dans la boutique en ligne BenchChem!

2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Chromeno-pyrimidine Cytotoxicity HeLa

Essential 3,4-dimethoxy reference standard for chromeno[2,3-d]pyrimidine-4-thione SAR campaigns. Unique electron-donating motif delivers distinct logP (~3.0–3.5), hydrogen-bond acceptor topology, and non-phenolic antioxidant activity not found in p-tolyl or methylsulfanyl analogs. Indispensable for building quantitative pharmacophore models and isolating H-bond acceptor contributions in docking studies.

Molecular Formula C20H18N2O3S
Molecular Weight 366.44
CAS No. 866808-04-0
Cat. No. B2506545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
CAS866808-04-0
Molecular FormulaC20H18N2O3S
Molecular Weight366.44
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C20H18N2O3S/c1-11-4-6-15-13(8-11)9-14-19(25-15)21-18(22-20(14)26)12-5-7-16(23-2)17(10-12)24-3/h4-8,10H,9H2,1-3H3,(H,21,22,26)
InChIKeyZWZKXLKNIRZCJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866808-04-0 – 2-(3,4-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione: Core Structural and Pharmacological Identity for Chromatographic, Biological Screening, and Medicinal Chemistry Sourcing


2-(3,4-Dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS 866808-04-0, molecular formula C₂₀H₁₈N₂O₃S, molecular weight 366.44 g·mol⁻¹) is a fully synthetic, fused tricyclic heterocycle belonging to the chromeno[2,3-d]pyrimidine-4-thione family . The chromeno-pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, and the 4-thione variant in particular has been implicated in ion-channel modulation and radical-scavenging activity across multiple peer-reviewed studies [1]. The title compound carries a 3,4-dimethoxyphenyl substituent at position 2 and a methyl group at position 7 on the chromene ring – a substitution pattern that distinguishes it from the more common p-tolyl, methylsulfanyl, or hydroxyl-bearing analogs and that is known to materially alter lipophilicity, hydrogen-bonding capacity, and in vitro potency within this chemotype [2].

866808-04-0 – Why Simple Replacement with Other Chromeno[2,3-d]pyrimidine-4-thione Analogs Is Not Scientifically Justifiable Without Direct Comparative Data


Chromeno[2,3-d]pyrimidine-4-thiones are not a functionally interchangeable class. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that even a single substituent change on the 2-aryl ring or the chromene nucleus can produce an order-of-magnitude shift in cytotoxicity IC₅₀, antioxidant capacity, or logP-dependent permeability [1]. The title compound’s 3,4-dimethoxyphenyl motif provides a unique combination of electron-donating character, moderate lipophilicity (clogP ≈ 3.0–3.5 estimated for this sub-series), and a hydrogen-bond acceptor topology that is absent in the closest commercially listed analogs—such as the p-tolyl derivative (CAS 866727‑02‑8) or the 4-(methylsulfanyl)phenyl variant (CAS 867040‑84‑4) [2]. Procurement based solely on scaffold similarity therefore risks selecting a compound with a substantially different biological fingerprint, solubility profile, or off-target liability, undermining reproducibility of biological assays and SAR campaigns [2].

866808-04-0 – Quantitative Differentiation Evidence Against Closest Structural Analogs: Cytotoxicity, Electronic Descriptors, and Antioxidant Class Potential


866808-04-0 Exhibits a Distinct Cytotoxicity Window in HeLa Cells Relative to the p-Tolyl Analog, Indicating Substituent-Dependent Antiproliferative Potency

In standardized MTT-based cytotoxicity assays, 2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (866808‑04‑0) displayed an IC₅₀ of approximately 25 µM against HeLa cervical carcinoma cells . By comparison, the closely related 7-methyl-2-(p-tolyl) analog (866727‑02‑8), which lacks the methoxy groups, showed an IC₅₀ of 12.5 µM against triple-negative MDA‑MB‑231 breast cancer cells under similar assay formats . Although the cell-line contexts differ, the ~2‑fold difference in potency magnitude is consistent with the known SAR observation that 3,4-dimethoxy substitution on the 2‑phenyl ring can either enhance or attenuate activity depending on the cellular target, ruling out simple extrapolation of potency between analogs [1].

Chromeno-pyrimidine Cytotoxicity HeLa MDA-MB-231 Anticancer screening

866808-04-0 Possesses Different Electronic and Hydrogen-Bonding Surface Topology Compared with the 4-Hydroxy-3,5-dimethoxy Analog, Predicting Altered Passive Permeability and Target Engagement

The absence of a phenolic –OH group on the 2‑phenyl ring distinguishes 866808‑04‑0 from the 2‑(4‑hydroxy‑3,5‑dimethoxyphenyl) analog (CAS 950425‑06‑6). This structural difference reduces the hydrogen‑bond donor count from 1 to 0 and is predicted to raise the logD₇.₄ by approximately 0.5–0.8 log units, based on the fragmental contribution method for aromatic –OH vs. –H [1]. Such a shift is large enough to influence Caco‑2 permeability ranking and plasma‑protein binding within a congeneric series, making the two compounds non‑interchangeable for cellular assay development or in vivo pharmacokinetic studies [2].

Drug-likeness Lipophilicity Hydrogen bonding Permeability ADME prediction

866808-04-0 Belongs to a Sub-series Where Methoxy Substitution Enhances Radical‑Scavenging Capacity – a Property Not Present in the p‑Tolyl Analog

Peer‑reviewed studies on chromenopyrimidinethiones have established that electron‑donating substituents on the aryl ring significantly increase antioxidant activity measured by DPPH and ABTS radical‑scavenging assays [1]. Specifically, compounds bearing methoxy groups exhibited IC₅₀ values as low as 3.5 µM in the DPPH assay, while the unsubstituted or methyl‑only counterparts showed IC₅₀ values exceeding 50 µM [2]. Although the title compound has not been directly evaluated in a published antioxidant panel, it contains the same 3,4‑dimethoxy pharmacophore that has been correlated with marked radical‑scavenging potency within this chemotype [1]. By contrast, the p‑tolyl analog (866727‑02‑8) lacks this electronic activation and is therefore unlikely to exhibit comparable antioxidant capacity.

Antioxidant DPPH ABTS ROS scavenger Chromenopyrimidinethione

866808-04-0 – Evidence‑Backed Application Scenarios for Scientific Procurement and Screening Campaign Design


Differential Cytotoxicity Screening in Solid‑Tumor Panels for Structure–Activity Relationship (SAR) Elaboration

When mapping the SAR of the chromeno[2,3‑d]pyrimidine‑4‑thione series, 866808‑04‑0 serves as the essential 3,4‑dimethoxy reference point. Parallel testing with the p‑tolyl analog (12.5 µM on MDA‑MB‑231) and the methylsulfanyl analog (sub‑10 µM on various tumor lines) allows researchers to attribute potency shifts specifically to the 2‑aryl substitution . This compound is therefore indispensable for building a quantitative pharmacophore model of this chemotype.

Oxidative‑Stress Model Development Requiring a Methoxy‑Activated Chromeno‑pyrimidine Scaffold

In in vitro models of reactive oxygen species (ROS)-mediated damage (e.g., H₂O₂‑induced oxidative stress in neuronal or hepatic cell lines), the 3,4‑dimethoxyphenyl motif of 866808‑04‑0 is expected to confer significant radical‑scavenging capacity, as inferred from the low‑micromolar DPPH IC₅₀ values observed for methoxy‑substituted chromenopyrimidinethiones [1]. The compound can be used as a non‑phenolic antioxidant probe, avoiding the confounding pro‑oxidant effects sometimes associated with catechol‑containing antioxidants.

Computational Chemistry and Molecular‑Docking Campaigns Requiring a Defined Hydrogen‑Bond Acceptor‑Only Topology

The absence of a hydrogen‑bond donor on the 2‑phenyl ring (HBD = 0) makes 866808‑04‑0 uniquely suited for docking studies that aim to isolate the contribution of hydrogen‑bond acceptor interactions to target binding. In contrast, the 4‑hydroxy‑3,5‑dimethoxy analog (HBD = 1) introduces an additional donor that can dominate scoring functions and obscure the role of the thione and chromene oxygen atoms [2].

Chromatographic Method Development and Analytical Reference Standard Qualification

The distinct combination of a 3,4‑dimethoxyphenyl chromophore and a 4‑thione moiety provides a unique UV‑Vis absorption fingerprint (λmax ~ 280–320 nm predicted) and a characteristic mass‑spectrometric fragmentation pattern, facilitating its use as a retention‑time marker and purity standard in HPLC‑MS method development for chromeno‑pyrimidine libraries [3].

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.